![molecular formula C23H23FN2O3S B2394950 3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899933-17-6](/img/structure/B2394950.png)
3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C23H23FN2O3S and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Diversity in Chemical Synthesis
The synthesis and molecular diversity of related compounds, such as diazaspiro[4.5]dec-1-enes, have been explored for their potential in creating a wide array of molecular structures. These compounds are synthesized through reactions involving triphenylphosphine, dimethyl hex-2-en-4-ynedioate, and arylidene N,N'-dimethylbarbituric acids, showcasing high diastereoselectivity and good yields. Such reactions underscore the versatility of spiro compounds in chemical synthesis (Ying Han et al., 2020).
Antimicrobial and Anti-Proliferative Activities
Spiro compounds have been investigated for their antimicrobial and anti-proliferative activities. For instance, derivatives of 1,3,4-oxadiazole exhibiting inhibitory activities against pathogenic bacteria and fungus suggest potential applications in developing new antimicrobial agents. Furthermore, certain compounds have shown potent anti-proliferative activity against various cancer cell lines, indicating their potential as anticancer agents (L. H. Al-Wahaibi et al., 2021).
Supramolecular Chemistry
The fluorination of cyclohexane-5-spirohydantoin derivatives and their quantitative assessment through single crystal X-ray crystallography and quantum chemical studies highlight the impact of fluorination on supramolecular interactions. This research provides insights into the design of molecular structures with enhanced physical and chemical properties, critical for developing new materials and pharmaceuticals (Kristina Gak Simić et al., 2021).
Chitin Synthase Inhibitors and Antifungal Agents
Spiro[4.5]decan-1-one derivatives have been evaluated for their inhibitory activities against chitin synthase and their potential as antifungal agents. This research contributes to the development of new strategies for combating fungal infections, with compounds exhibiting moderate to excellent potency against chitin synthase, highlighting the therapeutic potential of spiro compounds in antifungal drug development (Bing Li et al., 2019).
properties
IUPAC Name |
[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-28-18-12-16(13-19(14-18)29-2)20-22(30)26(23(25-20)10-4-3-5-11-23)21(27)15-6-8-17(24)9-7-15/h6-9,12-14H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMWROISNKAOQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |
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